Violet de crésyl

Vue d'ensemble

Description

Cresyl Violet: Description

Cresyl violet (CV) is a fluorescent dye that has been characterized for its ability to localize to lysosomes and acidic vacuoles in various cell types, including yeast, Drosophila, and human cells . It is an acidotropic weak base with unique spectral properties that allow it to be used in combination with other fluorophores. Cresyl violet is less susceptible to photobleaching and does not undergo photoconversion, making it a superior lysosomal marker . Additionally, it has been used as a tracer for drug delivery in the form of PLGA nano/microparticles, demonstrating its suitability for particle-based drug delivery systems .

Synthesis Analysis

While the provided papers do not detail the synthesis of cresyl violet, they do discuss its application in various research contexts. For instance, cresyl violet-loaded PLGA particles were prepared using a cosolvent method, indicating a process of incorporating the dye into a delivery system .

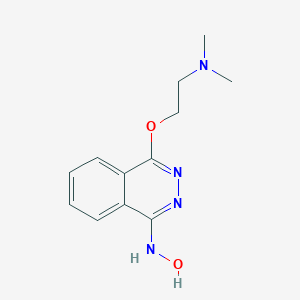

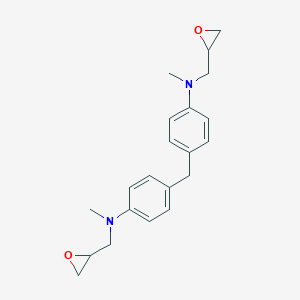

Molecular Structure Analysis

Cresyl violet's molecular structure allows it to form H-aggregates on negatively charged nanocrystallites, which exhibit short-lived excitonic singlet states . The electronic absorption spectra of cresyl violet acetate in anisotropic and isotropic solvents suggest that the ionic dye interacts differently with its surrounding environment, which can be correlated with solvent permittivity and Kamlet-Taft parameters .

Chemical Reactions Analysis

The chemical reactions involving cresyl violet include its ability to inject electrons from the triplet excited state into SnO2 nanocrystallites, with a measured rate constant for heterogeneous electron transfer . Additionally, cresyl violet's interaction with microwave irradiation at mobile phone frequencies affects its electronic structure, which in turn influences its fluorescence quantum yield and suitability as a laser dye .

Physical and Chemical Properties Analysis

Cresyl violet exhibits beneficial spectral characteristics, such as absorption, fluorescence, and infrared spectra, which are crucial for its application in optical imaging techniques . Its photophysical properties, such as fluorescence decay time and structural changes in solution, have been studied using picosecond techniques and spectroelectrochemistry, revealing insights into its electron transfer dynamics and rotational diffusion . The vibrational spectroscopic studies on cresyl violet perchlorate provide further understanding of its interaction with surfaces, indicating a weak physisorption on silver with a "vertical" configuration .

Applications and Case Studies

Cresyl violet has been used as a new contrast agent in probe-based confocal laser endomicroscopy for the in vivo diagnosis of gastric intestinal metaplasia, demonstrating its potential in medical diagnostics . Its laser and spectroscopic properties have been enhanced through purification methods, leading to increased laser energy output, which is comparable to that of rhodamine 6G .

Applications De Recherche Scientifique

Marqueur lysosomal en biologie cellulaire

Le violet de crésyl sert de marqueur lysosomal fluorescent supérieur. C'est un fluorophore perméable aux membranes qui se localise dans les lysosomes et les vacuoles acides dans divers types de cellules, y compris les levures bourgeonnantes, les drosophiles, les cellules humaines, murines et canines . En tant que base faible acidotrope, le this compound est pratiquement insensible aux alcalis physiologiques et aux cations divalents, ce qui en fait un marqueur fiable pour étudier la fonction et la structure lysosomale .

Études neuroanatomiques

En neurosciences, le this compound est couramment utilisé pour la coloration des neurones dans le cerveau et la moelle épinière. Il se lie à la substance de Nissl, que l'on trouve dans le réticulum endoplasmique granulaire et les ribosomes dans le soma et les dendrites des neurones . Cette application est cruciale pour les études anatomiques où la distribution et la localisation des neurones sont d'intérêt, ainsi que pour les expériences nécessitant la vérification de la taille de la lésion et le placement de l'électrode .

Coloration histologique

L'acétate de this compound est utilisé en histologie pour la démonstration des noyaux et de la substance de Nissl dans les investigations neuroanatomiques. Il est particulièrement utile pour la coloration de la chromatine sexuelle et l'identification d'Helicobacter, ainsi que pour servir de colorant vital dans les procédures endoscopiques .

Technique de contre-coloration

En histopathologie, le this compound est souvent utilisé comme contre-colorant au bleu de Luxol, qui colore la myéline. Cette combinaison est utilisée pour démontrer la substance de Nissl dans les neurones et les noyaux cellulaires, offrant une distinction claire entre les corps neuronaux et les fibres myélinisées .

Détection des corps de Heinz

Le this compound a une application spécifique en hématologie pour la coloration des corps de Heinz dans les globules rouges. Les corps de Heinz sont des inclusions dans les globules rouges qui contiennent de l'hémoglobine dénaturée, et leur détection peut être indicative de certains troubles hématologiques .

Recherche sur les mécanismes d'acidification

Les propriétés du composé en font un excellent outil pour la recherche sur la génération et le maintien de lumières acides dans les compartiments cellulaires. Ceci est essentiel pour la fonction des lysosomes et d'autres organites qui dépendent d'un pH acide pour leurs activités .

Microscopie à fluorescence

En raison de ses propriétés spectrales uniques, le this compound peut être utilisé en combinaison avec des fluorophores verts, rouges et lointains dans la microscopie à fluorescence. Il est moins sensible à la photoblanchie que les sondes acidotropes alternatives et ne subit pas de photoconversion, ce qui est avantageux pour les études d'imagerie à long terme .

Applications diagnostiques

En milieu clinique, le this compound peut être utilisé à des fins diagnostiques comme colorant vital pendant les procédures endoscopiques. Sa capacité à colorer des types de cellules ou des structures spécifiques en fait un outil précieux pour identifier les changements pathologiques dans les tissus <svg class

Mécanisme D'action

Target of Action

Cresyl violet primarily targets the Nissl substance in neurons . The Nissl substance, also known as Nissl bodies or granules, is a large granular body found in neurons. These granules are rough endoplasmic reticulum (RER) with rosettes of free ribosomes, and are the site of protein synthesis .

Mode of Action

Cresyl violet, a basic aniline dye, binds to the Nissl substance in neurons . It stains the RNA blue, highlighting important structural features of neurons . The Nissl substance appears dark blue due to the staining of ribosomal RNA, giving the cytoplasm a mottled appearance .

Biochemical Pathways

The biochemical pathway primarily affected by Cresyl violet is protein synthesis. By binding to the Nissl substance, Cresyl violet highlights the sites of protein synthesis in the neuron . This staining allows for the visualization of the granular endoplasmic reticulum and ribosomes in the soma and dendrites .

Pharmacokinetics

It is known that cresyl violet is a membrane-permeant fluorophore that localizes to lysosomes and acidic vacuoles of various cells . As an acidotropic weak base, Cresyl violet is virtually insensitive to physiological alkali and divalent cations .

Result of Action

The staining of Cresyl violet results in the visualization of the Nissl substance in neurons . The stain is often used when counting the number of cells, measuring the size of lesions, or finding an electrode placement .

Action Environment

The action of Cresyl violet is influenced by the environment in which it is used. For instance, tissue sections must be “defatted” by passing through graded dilutions of ethanol, then rehydrated by passing back through decreasing concentrations of ethanol . The ethanol solutions act to differentiate the stain, causing myelin and other components to lose color whereas perikarya retain the color .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Cresyl violet interacts with nucleic acids such as RNA and DNA, which are found in the neuronal cell bodies . This interaction is due to its property as an acidotropic weak base, which makes it virtually insensitive to physiological alkali and divalent cations .

Cellular Effects

Cresyl violet has significant effects on various types of cells. It is used to stain neurons to assess cell loss and density in brain structures . It is also used to demonstrate the Nissl substance in the neurons and cell nuclei . In this role, it is often used as a counterstain to Luxol fast blue, which stains the myelin .

Molecular Mechanism

The molecular mechanism of Cresyl violet involves its interaction with nucleic acids. It binds to the Nissl substance (rough endoplasmic reticulum) in neurons, causing it to appear dark blue due to the staining of ribosomal RNA . This gives the cytoplasm a mottled appearance .

Temporal Effects in Laboratory Settings

In laboratory settings, Cresyl violet is used for staining procedures that require differentiation over time. Tissue sections are initially “defatted” by passing through graded dilutions of ethanol, then rehydrated by passing back through decreasing concentrations of ethanol . Over time, the ethanol solutions act to differentiate the stain, causing myelin and other components to lose color whereas perikarya retain the color .

Metabolic Pathways

It is known that Cresyl violet localizes to lysosomes and acidic vacuoles , suggesting involvement in the lysosomal metabolic pathway.

Transport and Distribution

Cresyl violet is a membrane-permeant fluorophore, meaning it can pass through cell membranes and localize to specific intracellular compartments . It localizes to lysosomes and acidic vacuoles of various cells, including budding yeast, Drosophila, human, murine, and canine cells .

Subcellular Localization

Cresyl violet localizes to the neuronal cell bodies, where it binds to the Nissl substance . This localization allows it to stain the neurons and highlight important structural features .

Propriétés

IUPAC Name |

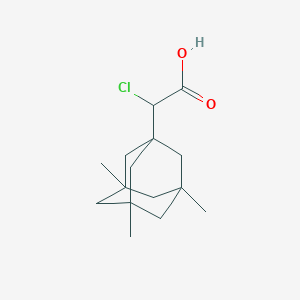

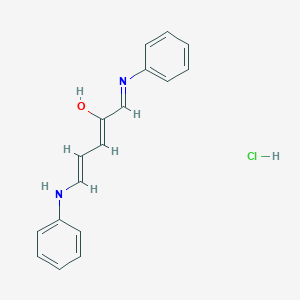

(5-amino-10-methylbenzo[a]phenoxazin-9-ylidene)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O.ClH/c1-11-8-15-17(10-16(11)22(2)3)23-18-9-14(20)12-6-4-5-7-13(12)19(18)21-15;/h4-10,20H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAFUINZIZIXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=CC1=[N+](C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41830-80-2 (mono-perchlorate), 52659-20-8 (mono-perchlorate) | |

| Record name | Cresyl Violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10939892 | |

| Record name | Cresyl violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18472-89-4 | |

| Record name | Cresyl Violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cresyl violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-9-(dimethylamino)-10-methylbenzo[a]phenoxazin-7-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRESYL VIOLET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AB49C465R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cresyl violet interact with biological samples?

A: Cresyl violet is a metachromatic dye, meaning its color changes depending on what it binds to. It primarily interacts with negatively charged molecules like DNA and RNA in cells. [, ] When bound to these molecules, it exhibits a reddish-purple color, enabling visualization of cellular structures like nuclei and Nissl bodies (clusters of ribosomes in neurons). [, , , ]

Q2: Can cresyl violet be used to visualize specific cellular structures in living cells?

A: Yes, cresyl violet can be used as a fluorescent lysosomal marker in various cell types, including yeast, insect, and mammalian cells. [] Its ability to accumulate in acidic compartments like lysosomes allows for their visualization.

Q3: How does the fluorescence of cresyl violet change upon enzymatic cleavage in living cells?

A: Cresyl violet conjugated to specific peptides, like [Ala-Pro]2-cresyl violet, acts as a fluorogenic substrate for enzymes like dipeptidyl peptidase IV (DPPIV). [, ] While the conjugated form is fluorescent, enzymatic cleavage leads to a shift to longer wavelengths, allowing for simultaneous detection of the substrate and product and enabling analysis of enzyme kinetics in living cells. []

Q4: What is the molecular formula and weight of cresyl violet?

A: The molecular formula of cresyl violet is C16H15N3O. The molecular weight is 277.31 g/mol. []

Q5: How can different components of commercial cresyl violet be identified and separated?

A: Cresyl violet and cresyl red, common components in commercial cresyl violet acetate, can be separated using preparative column liquid chromatography with silica gel as the stationary phase and chloroform:methanol for gradient elution. []

Q6: Can cresyl violet be incorporated into polymer matrices for sensing applications?

A: Yes, cresyl violet can be incorporated into polymer matrices like poly(ethylene oxide) and Nafion to create composites sensitive to ammonia and humidity, respectively. [] Changes in the dye's absorbance spectrum in response to these analytes enable their quantification in ambient air.

Q7: How does the stability of cresyl violet in solution compare to that in solid-state matrices?

A: While cresyl violet itself doesn't possess catalytic properties, its use as a fluorogenic substrate enables the study of enzyme kinetics and activity. [, ] By conjugating cresyl violet to specific peptide sequences, researchers can monitor the activity of proteases like DPPIV in living cells and tissues.

Q8: How does the structure of cresyl violet impact its fluorescence properties?

A: Cresyl violet's structure, particularly its conjugated system and the presence of amino groups, contributes to its fluorescence. [, ] Modifications to this structure, such as altering the substituents on the aromatic rings, can influence its absorption and emission wavelengths, as well as its fluorescence quantum yield.

Q9: Does the length of the peptide chain attached to cresyl violet affect its specificity for DPPIV?

A: Yes, research indicates that the length and specific amino acid sequence of the peptide chain attached to cresyl violet can influence its specificity for DPPIV. [, ] For instance, [Ala-Pro]2-cresyl violet exhibited specificity for DPPIV, while Ala-Pro-rhodamine 110 did not. []

Q10: How can cresyl violet be formulated to improve its stability or delivery for specific applications?

A: Cresyl violet's formulation can be tailored to its application. For instance, encapsulating cresyl violet within a polymer matrix can enhance its stability and facilitate its use in sensors. [] For biological applications, conjugation to specific peptides allows for targeted delivery and controlled release of the dye. [, ]

Q11: What are the potential applications of cresyl violet beyond biological staining and sensing?

A11: Cresyl violet's unique photophysical properties make it promising for various applications beyond those directly discussed in the provided papers. These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)

![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)